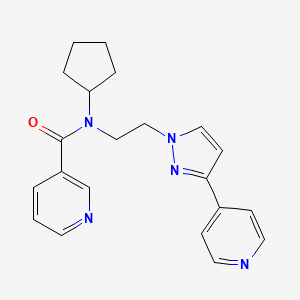

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide

Description

Properties

IUPAC Name |

N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O/c27-21(18-4-3-10-23-16-18)26(19-5-1-2-6-19)15-14-25-13-9-20(24-25)17-7-11-22-12-8-17/h3-4,7-13,16,19H,1-2,5-6,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCKVBWXZQUKRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a complex organic compound with significant potential in pharmacological applications. Its unique structure incorporates a cyclopentyl group, a pyridine ring, and a pyrazole moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 361.4 g/mol. The compound features multiple functional groups that enhance its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 361.4 g/mol |

| Structure | Chemical Structure |

The exact mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific enzymes or receptors, modulating their activity to produce a biological response. The presence of nitrogen atoms in the pyrazole and pyridine rings allows for various interactions that may influence signaling pathways involved in cell proliferation and apoptosis.

Anticancer Potential

Recent studies have highlighted the potential of compounds similar to this compound in cancer therapy. For example, derivatives containing pyridine and pyrazole rings have shown promising anticancer activity by targeting specific tumor suppressor genes through synthetic lethality mechanisms . This suggests that this compound could also exhibit similar effects.

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds provide insights into its potential biological activities:

- Synthetic Lethality in Cancer : Research indicates that compounds targeting PARP (Poly ADP-ribose polymerase) pathways can lead to significant anticancer effects in BRCA-deficient tumors . The structural similarities may allow this compound to exploit these pathways effectively.

- Inhibition Studies : Other pyrazole derivatives have been studied for their inhibitory effects on various enzymes involved in cancer progression and inflammation . These findings suggest that our compound could be further explored for similar applications.

Scientific Research Applications

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide exhibits several promising biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Receptor Modulation : The compound's structure allows it to interact with various receptors, potentially modulating their activity and leading to therapeutic effects.

- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation by inhibiting pro-inflammatory pathways.

Pharmacological Applications

The potential applications of this compound can be categorized into several areas:

Cancer Research

Compounds with similar structures have been investigated for anticancer properties. This compound may inhibit cancer cell proliferation by inducing apoptosis or blocking cell cycle progression.

Anti-inflammatory Agents

Research indicates that this compound could serve as an anti-inflammatory agent by targeting inflammatory cytokines and enzymes, which may lead to reduced symptoms in conditions such as arthritis or other inflammatory diseases.

Neuroprotective Effects

Studies involving pyrazole derivatives suggest neuroprotective properties against oxidative stress and neurodegeneration, indicating potential applications in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Case Studies

Several studies highlight the potential of compounds similar to this compound:

| Study Focus | Findings |

|---|---|

| Pyrazole Derivatives in Cancer Treatment | Demonstrated significant anticancer activity against various cell lines by inducing apoptosis. |

| Inflammation Models | Compounds with similar structures showed reduced inflammatory markers in animal models, suggesting efficacy in inflammatory diseases. |

| Neuroprotection Studies | Investigated compounds revealed neuroprotective effects in oxidative stress models, indicating potential therapeutic applications. |

Comparison with Similar Compounds

Structural Differences :

- Core Backbone : The target compound features a nicotinamide backbone, whereas P-0042 uses an acetamide scaffold.

- Substituents: Cyclopentyl vs. Pyridin-4-yl vs. Pyridazinone: The pyridin-4-yl-pyrazole moiety in the target compound contrasts with P-0042’s pyridazinone-pyrrolidine system, which may alter binding interactions with biological targets (e.g., kinase active sites).

- Linker Flexibility : The ethyl linker in the target compound could provide greater conformational flexibility than the rigid oxy-pyrrolidine linkage in P-0042.

Molecular Weight :

- P-0042 has a molecular ion peak at m/z 445.2 ([M+H]+) . The target compound’s molecular weight is expected to be higher (~470–500 g/mol) due to the cyclopentyl group and extended pyridinyl-pyrazole chain.

Functional Implications of Structural Variations

Solubility and Bioavailability :

- The cyclopentyl group in the target compound may reduce aqueous solubility compared to P-0042’s cyclopropyl substituent, necessitating formulation optimization.

Research Findings and Limitations

- However, specific activity data for the target compound are absent in the provided evidence.

- Structural Insights : The pyrazole and pyridinyl motifs in both compounds suggest overlapping target profiles, but the nicotinamide backbone may redirect selectivity toward metabolic pathways.

Q & A

Basic: What are the common synthetic routes for N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide?

Methodological Answer:

Synthesis typically involves multi-step reactions, including:

- Coupling reactions : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or alkynes under reflux conditions .

- Amide bond formation : Nicotinamide derivatives are often synthesized using carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DCM or DMF .

- Functionalization : Alkylation or nucleophilic substitution to introduce the cyclopentyl and pyridinyl groups, with cesium carbonate as a base in polar aprotic solvents (e.g., DMSO) .

Key Considerations : Reaction temperature (35–80°C) and solvent choice (DMSO for solubility vs. DCM for extraction) significantly impact yields .

Advanced: How can researchers optimize reaction conditions to mitigate low yields during pyrazole ring formation?

Methodological Answer:

Low yields in pyrazole synthesis often stem from side reactions or incomplete cyclization. Strategies include:

- Catalyst screening : Copper(I) bromide or palladium catalysts enhance regioselectivity in heterocycle formation .

- Solvent optimization : Using DMSO improves solubility of polar intermediates, while microwave-assisted synthesis reduces reaction time .

- Purification : Gradient chromatography (e.g., 0–100% ethyl acetate/hexane) resolves byproducts, as demonstrated in analogous pyrazole syntheses (17.9% yield improved via iterative condition refinement) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR confirm substituent integration and carbon environments (e.g., pyridinyl protons at δ 8.8–9.0 ppm) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ ion matching theoretical values) .

- IR : Identifies amide C=O stretches (~1650–1700 cm) and pyrazole N-H bonds (~3300 cm) .

Advanced: How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

Contradictions may arise from tautomerism or solvent effects. Mitigation involves:

- Variable-temperature NMR : Detects dynamic processes (e.g., pyrazole tautomerization) by analyzing shift changes at 25°C vs. 50°C .

- Density Functional Theory (DFT) : Computational modeling predicts expected shifts and identifies discrepancies due to conformational isomers .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings .

Basic: What pharmacological targets are associated with nicotinamide-pyrazole hybrids?

Methodological Answer:

Structural analogs (e.g., A-933548, A-953227) show activity against:

- Calpain proteases : Implicated in neurodegenerative diseases, with IC values <100 nM in cellular assays .

- Kinases : Pyrazole moieties often interact with ATP-binding pockets, making them candidates for kinase inhibition studies .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Fragment replacement : Systematically modify the cyclopentyl, pyridinyl, or pyrazole groups and assay activity (e.g., IC shifts in enzyme inhibition) .

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding affinities to targets like calpain or cathepsins .

- Metabolic profiling : Assess stability in liver microsomes to prioritize derivatives with improved pharmacokinetics .

Basic: What factors influence the compound’s stability in aqueous solutions?

Methodological Answer:

- pH sensitivity : Amide bonds may hydrolyze under acidic/basic conditions; buffer systems (pH 6–8) are recommended for storage .

- Light/oxygen exposure : Pyrazole and pyridine rings are prone to oxidation; use amber vials and nitrogen blankets .

Advanced: What strategies can address low solubility in biological assays?

Methodological Answer:

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% DMSO to avoid cytotoxicity) .

- Prodrug design : Introduce phosphate or acetate esters to enhance aqueous solubility, later cleaved in vivo .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced: How can researchers validate conflicting bioactivity data across different cell lines?

Methodological Answer:

- Dose-response curves : Compare EC values in multiple cell models (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

- Target engagement assays : Use Western blotting or ELISA to confirm downstream biomarker modulation (e.g., calpain substrate cleavage) .

- Off-target screening : Profile against panels of kinases or GPCRs to rule out non-specific effects .

Basic: What computational tools are suitable for modeling this compound’s interactions?

Methodological Answer:

- Molecular dynamics (MD) : GROMACS or AMBER simulate binding stability over time .

- QSAR models : Train on datasets of pyrazole derivatives to predict logP, pKa, or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.